molecular formula C12H11NO B2400657 2-Methyl-4-(pyridin-2-yl)phenol CAS No. 161037-66-7

2-Methyl-4-(pyridin-2-yl)phenol

Cat. No.: B2400657
CAS No.: 161037-66-7
M. Wt: 185.226
InChI Key: VUBUTQBNEHUTFM-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-2-yl)phenol is a substituted phenolic compound featuring a pyridine ring directly attached to the benzene core at the para position, with a methyl group at the ortho position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The pyridinyl group introduces basicity and hydrogen-bonding capabilities, while the methyl substituent enhances hydrophobicity and influences conformational stability. Crystallographic studies (e.g., via X-ray diffraction) reveal intermolecular hydrogen bonding between the phenolic –OH and the pyridine nitrogen, contributing to its solid-state stability .

Properties

IUPAC Name

2-methyl-4-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-8-10(5-6-12(9)14)11-4-2-3-7-13-11/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBUTQBNEHUTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161037-66-7
Record name 2-methyl-4-(pyridin-2-yl)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-(pyridin-2-yl)phenol involves the condensation reaction between 2-hydroxy-5-chloromethylbenzene and 2-bromomethylpyridine . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-Methyl-4-(pyridin-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridin-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-Methyl-4-(pyridin-2-yl)phenol with structurally analogous compounds, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Hydrogen Bonding
This compound C₁₂H₁₁NO 185.22 (calculated) Not explicitly reported Phenolic –OH, pyridine, methyl Phenolic –OH → pyridine N
2-Methyl-4-tert-octylphenol C₁₅H₂₄O 220.35 Not reported Phenolic –OH, bulky tert-octyl Limited due to steric hindrance
2-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenol C₁₈H₁₅NO₂ 277.31 Not reported Two phenolic –OH, pyridine, benzyl Multiple –OH groups for H-bonding
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Varies (e.g., C₂₄H₂₀ClN₃) 466–545 268–287 Chloro, amino, substituted phenyl Amino and pyridine interactions

Key Findings :

  • The pyridinyl group in this compound enables stronger hydrogen bonding compared to bulky alkyl substituents (e.g., tert-octyl in ) .
  • Derivatives with amino or chloro substituents () exhibit higher molecular weights and melting points (268–287°C), suggesting enhanced crystallinity due to polar groups.

Key Findings :

  • Yields for pyridine-containing derivatives (e.g., ) range from 67–81%, reflecting efficient coupling strategies despite steric challenges.
  • The synthesis of this compound likely involves Pd-catalyzed cross-coupling, analogous to methods in .

Comparative Reactivity :

  • Electron-withdrawing groups (e.g., –Cl in ) increase electrophilicity of the pyridine ring, whereas methyl groups in this compound enhance electron density at the phenolic –OH, favoring acidity .

Biological Activity

2-Methyl-4-(pyridin-2-yl)phenol, a compound with a unique structure combining a phenolic and a pyridine moiety, has garnered attention in recent research due to its diverse biological activities. This article synthesizes the available literature on its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, while also discussing its mechanisms of action.

Chemical Structure and Properties

The compound features a phenolic group that can engage in hydrogen bonding and a pyridine ring that allows for π-π interactions. These structural attributes facilitate interactions with various biological targets, leading to its observed biological activities.

Biological Activities

1. Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against several pathogens, demonstrating efficacy in inhibiting the growth of bacteria and fungi. For instance, studies have shown that it can effectively inhibit Candida albicans, a common fungal pathogen.

Table 1: Antifungal Activity of this compound

PathogenInhibition Zone (mm)Minimum Fungicidal Concentration (μg/mL)
Candida albicans16 ± 1.6500
Aspergillus nigerNot specifiedNot specified

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity was assessed using various assays, including DPPH radical scavenging and FRAP assays. The results indicate that the compound can effectively scavenge free radicals, suggesting potential applications in preventing oxidative damage .

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (mg/mL)
DPPH0.33 ± 0.23
FRAP0.23 ± 0.12

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, while the pyridine ring enhances π-π stacking interactions. This dual interaction mechanism can modulate enzyme activity and receptor functions, leading to various biological effects.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antifungal Efficacy : A study highlighted the antifungal activity against clinical isolates of Candida albicans, demonstrating its potential for treating fungal infections in immunocompromised patients.
  • Antioxidant Studies : Research conducted on plant extracts containing this compound revealed significant antioxidant activity, correlating higher phenolic content with increased radical scavenging ability .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells through redox mechanisms .

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